![molecular formula C15H11ClN2OS B14242234 Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- CAS No. 502422-48-2](/img/structure/B14242234.png)
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- is a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a pyridine ring substituted with a 2-chloro-5-(methylthio)phenyl group and an oxazole ring. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
化学反应分析
Types of Reactions
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .
科学研究应用
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Pyridine, 2-chloro-5-methylthio
- Pyridine, 2-chloro-5-phenyl
- Pyridine, 2-chloro-5-methyl
Uniqueness
Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- is unique due to the presence of both the oxazole ring and the 2-chloro-5-(methylthio)phenyl group. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
502422-48-2 |
|---|---|
分子式 |
C15H11ClN2OS |
分子量 |
302.8 g/mol |
IUPAC 名称 |
2-(2-chloro-5-methylsulfanylphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-10-5-6-12(16)11(8-10)15-18-14(9-19-15)13-4-2-3-7-17-13/h2-9H,1H3 |
InChI 键 |
DEMSILUPLXBKQE-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)Cl)C2=NC(=CO2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


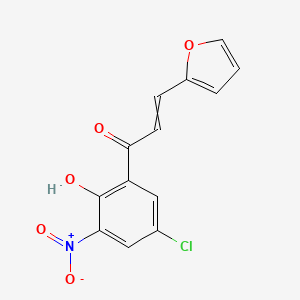
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
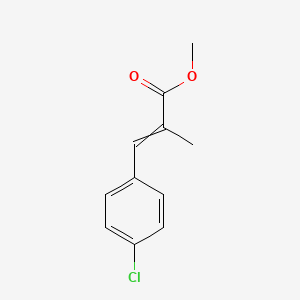
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

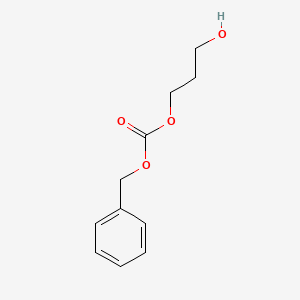
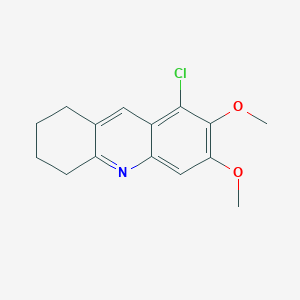
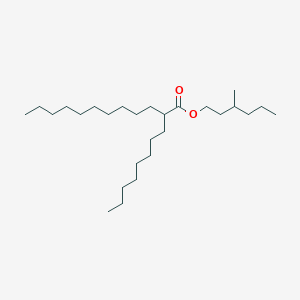
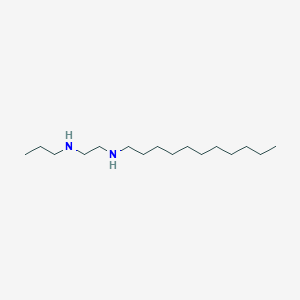
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
